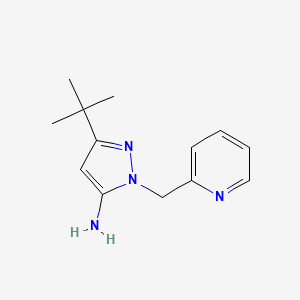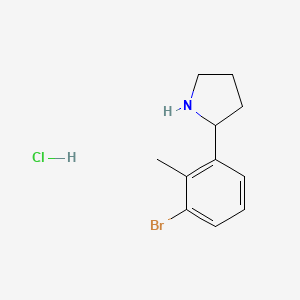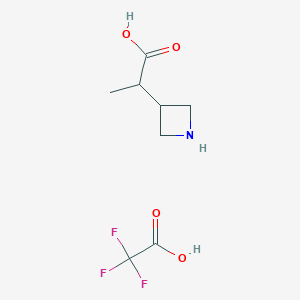
2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid
説明
“2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid” is a chemical compound with the CAS Number: 1909327-16-7 . It has a molecular weight of 245.16 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
An efficient protocol providing easy access to chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives is described . In the first stage of the synthesis, alkylated phosphonates and N-Boc-azetidin-3-one were converted to the corresponding N-Boc-azetidine-3-ylidenes via a Horner–Wadsworth–Emmons reaction . These were then subjected to a standard hydrogenation procedure .Molecular Structure Analysis
The IUPAC name of the compound is 2,2,2-trifluoroacetic acid–2-(azetidin-3-yloxy)acetic acid (1/1) . The InChI code is 1S/C5H9NO3.C2HF3O2/c7-5(8)3-9-4-1-6-2-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7) .Chemical Reactions Analysis
The subsequent reaction of racemic amino esters with sodium hydroxide in methanol afforded the target racemic N-Boc-amino acids as major products . The optically active enantiomers of 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids were prepared via optical resolution of the racemates using (S)-4-benzyl-2-oxazolidinone as the resolving agent to obtain the diastereomeric pairs .Physical And Chemical Properties Analysis
The compound has a molecular weight of 245.16 . It is stored at room temperature and is available in powder form .科学的研究の応用
1. Synthesis of Chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic Acids as Novel GABA Derivatives
- Summary of Application: This compound is used in the synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids, which are novel GABA derivatives .
- Methods of Application: The synthesis involves a Horner–Wadsworth–Emmons reaction, followed by a standard hydrogenation procedure. The subsequent reaction of racemic amino esters with sodium hydroxide in methanol affords the target racemic N-Boc-amino acids as major products .
- Results or Outcomes: The optically active enantiomers of 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids were prepared via optical resolution of the racemates using (S)-4-benzyl-2-oxazolidinone as the resolving agent .
2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
- Summary of Application: This compound is used in the synthesis of new azetidine and oxetane amino acid derivatives .
- Methods of Application: The synthesis involves a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
- Results or Outcomes: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
3. Use as Chemical Hybridizing Agents
- Summary of Application: Some N-substituted derivatives of this compound were used as chemical hybridizing agents to selectively sterilize the male parts of wheat plants, rendering the pollen grains non-functional .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The application of these compounds resulted in the selective sterilization of the male parts of wheat plants .
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
2-(azetidin-3-yl)propanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-4(6(8)9)5-2-7-3-5;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3,(H,8,9);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMKIRSEQAWRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)C(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid | |
CAS RN |
1797923-92-2 | |
| Record name | 2-(azetidin-3-yl)propanoic acid; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



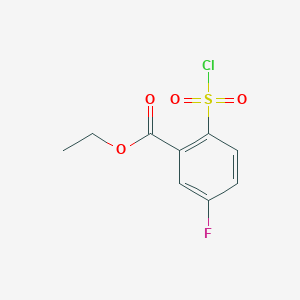
![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)
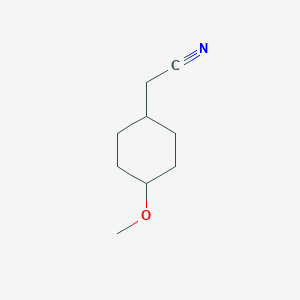

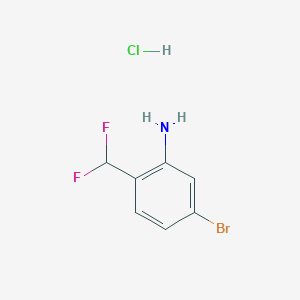


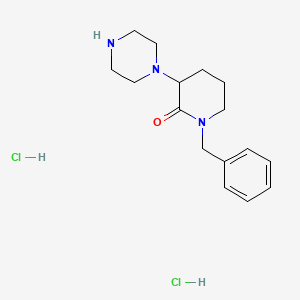

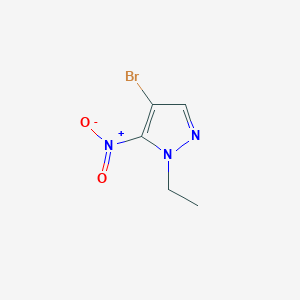
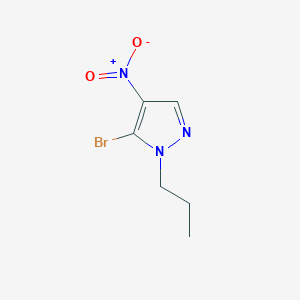
![[1,3'-Biazetidin]-3-ol hydrochloride](/img/structure/B1378761.png)
